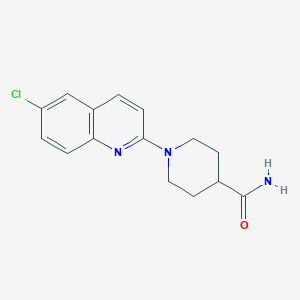

![molecular formula C18H22N4O2 B6438181 1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2549047-31-4](/img/structure/B6438181.png)

1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . Another method involves the synthesis of ciprofloxacin-Piperazine C-7 linked quinoline derivatives, which were investigated for their antibacterial, antifungal, and anti-proliferative activities .Scientific Research Applications

CPP-PIP has been investigated for its potential use in a variety of scientific research applications. CPP-PIP has been studied for its potential use as a therapeutic agent for the treatment of certain diseases, including cancer and HIV/AIDS. CPP-PIP has also been investigated for its potential use as a prodrug for the delivery of drugs to targeted tissues. Additionally, CPP-PIP has been studied for its potential use as an inhibitor of certain enzymes, such as protein kinases and phosphatases.

Mechanism of Action

Target of Action

The compound “1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one” is a complex molecule with potential biological activity. . This receptor is primarily involved in the regulation of smooth muscle tone, making it a key target in the treatment of conditions like benign prostatic hyperplasia .

Mode of Action

As an α1a-adrenceptor antagonist, this compound likely works by blocking the action of norepinephrine on α1a-adrenceptors, which are predominantly located in the prostate and urinary tract. By blocking these receptors, the compound can help to relax the smooth muscles in these areas, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia .

Biochemical Pathways

norepinephrine pathway . Norepinephrine is a neurotransmitter that plays a crucial role in the regulation of various physiological processes, including the contraction of smooth muscles. By blocking the α1a-adrenceptors, this compound could disrupt the normal functioning of this pathway, leading to relaxation of smooth muscles .

Pharmacokinetics

Piperazine derivatives are generally well-absorbed and widely distributed throughout the body

Result of Action

The primary result of the action of this compound is the relaxation of smooth muscles in the prostate and urinary tract. This can help to alleviate symptoms associated with conditions like benign prostatic hyperplasia, such as difficulty urinating . .

Advantages and Limitations for Lab Experiments

CPP-PIP has several advantages for use in laboratory experiments. CPP-PIP is a novel synthetic molecule that is easily synthesized and is relatively stable in solution. Additionally, CPP-PIP has a wide range of potential applications in scientific research. However, there are some limitations to using CPP-PIP in laboratory experiments. CPP-PIP is a relatively new molecule and its mechanism of action is not fully understood. Additionally, CPP-PIP is not widely available and is relatively expensive.

Future Directions

For research on CPP-PIP include further investigation of its mechanism of action, its potential use as a therapeutic agent, and its potential use as a prodrug for the delivery of drugs to targeted tissues. Additionally, CPP-PIP could be further explored for its potential use as an inhibitor of certain enzymes, such as protein kinases and phosphatases. Furthermore, further research could be conducted to investigate the biochemical and physiological effects of CPP-PIP. Finally, CPP-PIP could be further explored for its potential use in the development of new drug delivery systems.

Synthesis Methods

CPP-PIP has been synthesized using a variety of methods. The most common method of synthesis involves the reaction of cyclopropylmagnesium bromide with 4-(2-methoxyphenyl)piperazine. This reaction is followed by the addition of a pyrazinone ring to the resulting cyclopropylpiperazine. The synthesis of CPP-PIP can also be achieved through the reaction of cyclopropylmagnesium bromide with 4-(2-methoxyphenyl)piperazine followed by the addition of a pyrazinone ring to the resulting cyclopropylpiperazine.

Biochemical Analysis

Biochemical Properties

1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can influence various physiological processes, making it a potential candidate for therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affects muscle contraction and other cellular functions . Additionally, the compound may impact gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to alpha1-adrenergic receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes . This binding interaction can result in the inhibition or activation of specific enzymes, further influencing cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed . Threshold effects have been identified, indicating the dosage range within which the compound is effective and safe for use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its therapeutic effects.

properties

IUPAC Name |

1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-24-16-5-3-2-4-15(16)20-10-12-21(13-11-20)17-18(23)22(9-8-19-17)14-6-7-14/h2-5,8-9,14H,6-7,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQVNVXXQUXLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN(C3=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

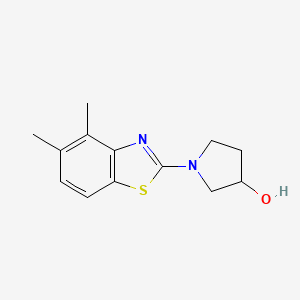

![N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438102.png)

![4-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438116.png)

![N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6438122.png)

![4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438129.png)

![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438141.png)

![4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438148.png)

![N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438169.png)

![2-{1-[(4-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6438173.png)

![N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438174.png)

![N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438179.png)

![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6438189.png)

![4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6438199.png)